Home > Products > Building Blocks P2480 > Montelukast methylstyrene
Montelukast methylstyrene - 918972-54-0

Montelukast methylstyrene

Catalog Number: EVT-1483183
CAS Number: 918972-54-0
Molecular Formula: C₃₅H₃₄ClNO₂S
Molecular Weight: 568.17
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Montelukast methylstyrene is a compound with the molecular formula C35H34ClNO2S . It is also known by other names such as Montelukast Styrene and 2- [1- [ [ (1R)-1- [3- [ (E)-2- (7-chloroquinolin-2-yl)ethenyl]phenyl]-3- (2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid .

Synthesis Analysis

The synthesis of Montelukast methylstyrene has been discussed in several studies . A modified and scalable procedure for the generation of montelukast, based on a novel and useful way of performing the key substitution reaction, has been presented .

Molecular Structure Analysis

The molecular structure of Montelukast methylstyrene is complex, with a molecular weight of 568.2 g/mol . The InChI and SMILES notations provide a textual representation of the compound’s structure .

Chemical Reactions Analysis

While specific chemical reactions involving Montelukast methylstyrene are not detailed in the search results, studies have shown that Montelukast can react with glutathione .

Physical And Chemical Properties Analysis

Montelukast methylstyrene has a molecular weight of 568.2 g/mol . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also provided .

Overview

Montelukast methylstyrene is a chemical compound associated with the drug montelukast, which is primarily used for the management of asthma and allergic rhinitis. Montelukast functions as a leukotriene receptor antagonist, inhibiting the action of leukotrienes, which are inflammatory mediators involved in respiratory conditions. The methylstyrene derivative is considered an impurity or a synthetic intermediate in the production of montelukast.

Source

Montelukast methylstyrene is derived from the synthesis processes involved in creating montelukast. It has been identified as an impurity during the development and quality control of montelukast sodium, which is the sodium salt form of montelukast used in pharmaceutical formulations. The identification and characterization of this compound are crucial for ensuring the purity and efficacy of montelukast products.

Classification

Montelukast methylstyrene falls under the category of drug impurities and reference standards in pharmaceutical chemistry. Its classification is essential for regulatory compliance and quality assurance in drug manufacturing.

Synthesis Analysis

Methods

The synthesis of montelukast methylstyrene typically involves several steps that include various chemical reactions. A notable method described involves the reaction of montelukast with different reagents under controlled conditions to yield the methylstyrene derivative. The synthesis can be performed via:

  • One-pot synthesis: This method allows for the conversion of starting materials into montelukast methylstyrene without isolating intermediate compounds, streamlining the process and reducing potential losses during purification .
  • Azeotropic distillation: This technique is employed to remove solvents during the synthesis process, enhancing the yield and purity of the final product .

Technical Details

The synthesis often requires specific conditions such as temperature control, use of solvents like toluene, and reagents such as potassium thioacetate or methanesulfonyl chloride, which facilitate the formation of desired chemical bonds while minimizing side reactions .

Molecular Structure Analysis

Structure

Montelukast methylstyrene has a complex molecular structure characterized by a quinoline ring, vinyl groups, and various functional groups that contribute to its chemical behavior. The structural formula can be represented as follows:

C20H22ClN1O2S\text{C}_{20}\text{H}_{22}\text{Cl}\text{N}_{1}\text{O}_{2}\text{S}

This formula indicates the presence of chlorine, nitrogen, oxygen, and sulfur atoms within its structure, which are critical for its biological activity.

Data

  • Molecular Weight: Approximately 343.91 g/mol
  • Chemical Formula: C₁₈H₁₉ClN₂O₂S
  • CAS Number: 151767-02-1
Chemical Reactions Analysis

Reactions

The formation of montelukast methylstyrene involves multiple chemical reactions, including:

  • Substitution reactions: These are crucial for introducing functional groups into the molecule.
  • Aldol condensation: This reaction may be employed to form carbon-carbon bonds that enhance the complexity of the molecule.
  • Reduction reactions: These are necessary for modifying functional groups to achieve desired properties in the final product .

Technical Details

During synthesis, specific conditions such as temperature and pH must be maintained to ensure optimal yields. For example, maintaining low temperatures during certain steps can prevent unwanted side reactions that may lead to impurities.

Mechanism of Action
  • Leukotriene receptor antagonism: Montelukast acts by blocking leukotriene receptors, thereby preventing bronchoconstriction and inflammation associated with asthma and allergic responses.
  • The presence of impurities like montelukast methylstyrene can affect the pharmacokinetics and pharmacodynamics of montelukast if not properly controlled during synthesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for similar compounds.

Chemical Properties

  • Stability: Montelukast methylstyrene must be stored under controlled conditions to prevent degradation.
  • Reactivity: It may undergo typical organic reactions such as oxidation or reduction depending on its functional groups.
Applications

Scientific Uses

Montelukast methylstyrene serves primarily as a reference standard in pharmaceutical research and quality control. Its characterization helps ensure that montelukast formulations meet safety and efficacy standards set by regulatory bodies. Additionally, understanding its properties contributes to ongoing research into improving drug formulations and minimizing impurities.

Chemical Synthesis and Production Methodologies

Synthetic Pathways for Montelukast Methylstyrene Generation

Montelukast methylstyrene is a critical intermediate or impurity in the synthesis of montelukast sodium, a leukotriene receptor antagonist. The primary synthetic route involves a biocatalytic approach replacing traditional chemical reduction methods. The key step is the stereoselective reduction of ketone 8 (methylstyrene precursor) to the (S)-alcohol 9 using ketoreductase (KRED) enzymes. This biocatalytic process operates at 45°C in aqueous–organic solvent mixtures (e.g., toluene/isopropanol/water), achieving 99.3% conversion and >99.9% enantiomeric excess (ee). In contrast, the classical chemical route employs (−)-DIP-chloride at −25°C, yielding only ~99.2% ee after recrystallization and generating significant waste [1].

Table 1: Comparison of Montelukast Intermediate Synthesis Methods

ParameterBiocatalytic Process(−)-DIP-Cl Process
Ketone concentration100 g/L100 g/L
Chiral agent/ketone (kg/kg)0.03–0.05 (KRED)1.25 (DIP-Cl)
Reaction temperature45°C−25°C
Enantiomeric excess>99.9%~99.2% (after crystallization)
Solvent consumption (L/kg)630–50
Solvents usedToluene/IPA/waterDichloromethane/THF

Directed evolution of KRED enzymes enhanced thermostability (up to 50°C) and tolerance to organic solvents and acetone byproducts. This optimization improved volumetric productivity by 2000-fold compared to initial enzyme variants [1] [5].

Reaction Mechanisms and Byproduct Formation in Montelukast Synthesis

The synthesis of montelukast involves nucleophilic displacement and oxidation reactions that generate characteristic impurities. Key byproducts include:

  • Vinyl Dimer: Forms via Michael addition during the coupling of the thiol intermediate with the mesylated diol precursor under alkaline conditions [3].
  • Sulfoxide Derivatives: Result from oxidation of the thioether linkage in montelukast or its intermediates. These impurities are detected at levels >0.1% when oxidants are present during synthesis [3] [8].
  • Ether-Linked Glucuronide: Generated by UGT1A3-mediated conjugation at the cyclopropyl acetic acid group, identified as a novel metabolite in human liver microsomes [8].

Table 2: Major Byproducts in Montelukast Synthesis

ImpurityFormation MechanismStructural Feature
Vinyl dimerMichael additionBis-((E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl
Montelukast sulfoxideSulfur oxidationS=O group at thioether linkage
Ether glucuronideUGT1A3 conjugationGlucose moiety at carboxylic acid group
21-Hydroxy montelukastCYP3A4-mediated oxidationAdditional −OH at C21 position

These impurities necessitate stringent chromatographic controls, with HPLC methods capable of resolving sulfoxides and diastereomers [3] [8].

Microreactor-Based Synthesis Optimization Strategies

Microreactor technology offers significant advantages for montelukast intermediate synthesis by enhancing mass/heat transfer and reducing byproduct formation. Although not explicitly detailed in the sources, the thermal sensitivity of intermediates (e.g., mesylate III) and exothermic Grignard reactions (involving n-butyllithium) imply potential benefits from microreactor systems [5]. Key theoretical advantages include:

  • Precise thermal control (maintaining −25°C for mesylation),
  • Reduced reaction volumes minimizing solvent waste,
  • Continuous processing of the oxidation-prone thiol intermediates [1] [5].Biocatalytic steps could similarly benefit from microreactors by enabling efficient biphasic reactions with immobilized KRED enzymes, though industrial implementation remains unexplored [1].

Role of Alkaline Conditions in Impurity Formation

Alkaline conditions accelerate hydrolytic and oxidative degradation during montelukast synthesis and purification:

  • Ester Hydrolysis: Under mild bases (e.g., NaOH), the methyl ester precursor undergoes hydrolysis, but prolonged exposure triggers degradation. At pH >9, the vinyl group of the quinoline moiety undergoes hydroxide addition, forming diol impurities [4] [8].
  • Glucuronidation: UGT1A3 catalyzes acyl-glucuronide formation in human liver microsomes, a reaction favored at physiological pH (7.4). This side reaction is negligible in synthesis but critical for metabolic stability studies [8].
  • Thioether Oxidation: Sulfoxide formation increases when alkaline reaction mixtures contact atmospheric oxygen, particularly during solvent extractions [3] [7].Patent CN101490005A specifies maintaining pH <8 during aqueous workups to suppress diol and sulfoxide generation [4].

Solvent Selection and Phase Separation in Purification Processes

Solvent systems critically impact impurity removal and yield in montelukast purification:

  • Extraction Systems: Ethyl acetate/water mixtures efficiently separate acidic impurities. Optimal phase separation occurs at pH 3–4, where montelukast migrates to the organic layer while hydrophilic byproducts remain aqueous [4] [5].
  • Crystallization Solvents: Montelukast sodium purification uses toluene/acetonitrile (1:3 v/v), achieving >99.5% purity by precipitating vinyl dimers and sulfoxides. Heptane/ethyl acetate mixtures isolate the free acid form with <0.1% residual solvents [4] [7].
  • Chromatographic Solvents: Reverse-phase HPLC employs acetonitrile/acetate buffers (pH 4.5) to resolve 21-hydroxy and diol metabolites [8].

Table 3: Solvent Systems for Montelukast Purification

StepSolvent SystemTarget Impurities RemovedEfficiency
Liquid-liquid extractionEthyl acetate/water (pH 3.5)Hydrolytic byproducts>90% recovery
CrystallizationToluene/acetonitrile (1:3)Vinyl dimer, sulfoxidesPurity >99.5%
ChromatographyAcetonitrile/ammonium acetateHydroxylated metabolitesResolution factor >2

Process intensification strategies include countercurrent solvent extraction to enhance yield and minimize organic solvent use by 40% compared to batch methods [4] [5] [7].

Properties

CAS Number

918972-54-0

Product Name

Montelukast methylstyrene

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid

Molecular Formula

C₃₅H₃₄ClNO₂S

Molecular Weight

568.17

InChI

InChI=1S/C35H34ClNO2S/c1-24(2)31-9-4-3-7-26(31)13-17-33(40-23-35(18-19-35)22-34(38)39)28-8-5-6-25(20-28)10-15-30-16-12-27-11-14-29(36)21-32(27)37-30/h3-12,14-16,20-21,33H,1,13,17-19,22-23H2,2H3,(H,38,39)/b15-10+/t33-/m1/s1

SMILES

CC(=C)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O

Synonyms

1-[[[(1R)-1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-methylethenyl)phenyl]propyl]thio]methyl]cyclopropaneacetic Acid; Montelukast Impurity;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.